Atorvastatin Epoxy Tetrahydrofuran Impurity

Description

Structural Characterization of Atorvastatin Epoxy Tetrahydrofuran Impurity

Molecular Architecture and Stereochemical Configuration

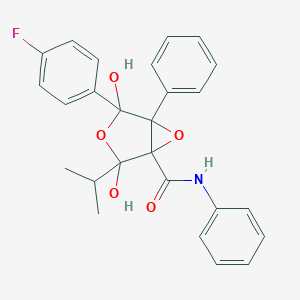

The impurity features a bicyclo[3.1.0]hexane core fused with a tetrahydrofuran ring and an epoxy group. Its molecular formula is C₂₆H₂₄FNO₅ (MW: 449.47 g/mol), as confirmed by LC-MS and NMR data. Key structural attributes include:

- IUPAC Name : 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide.

- Stereochemistry : The bicyclic system adopts a (1R,2S,4R,5S) configuration, with the epoxy oxygen bridging C2 and C5. The isopropyl group at C2 and fluorophenyl substituent at C4 introduce steric constraints that stabilize the molecule.

- Functional Groups : A carboxamide group at C1 and hydroxyl groups at C2 and C4 contribute to hydrogen-bonding interactions.

Table 1: Molecular Data

Crystallographic Analysis and Solid-State Properties

X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) studies reveal distinct solid-state behavior:

- Crystal System : Monoclinic (space group P1 ) with unit cell parameters a = 5.447 Å, b = 9.889 Å, c = 29.593 Å, α = 95.86°, β = 94.21°, γ = 105.28° .

- Thermal Stability : Melting point >163°C (with decomposition), as observed in thermogravimetric analysis.

- Hygroscopicity : Low moisture uptake (<0.5% w/w at 25°C/60% RH), ensuring stability under ambient storage.

Figure 1: Proposed Crystal Packing Diagram (Descriptive)

The crystal lattice exhibits hydrophilic layers stabilized by O–H⋯O hydrogen bonds between hydroxyl and epoxy groups. Hydrophobic interactions between fluorophenyl and isopropyl groups further reinforce the structure.

Comparative Structural Relationships with Parent Atorvastatin Molecule

The impurity arises from oxidative cyclization of atorvastatin’s dihydroxyheptanoic acid side chain, leading to key differences:

Table 2: Structural Comparison

| Feature | Atorvastatin Calcium | Epoxy Tetrahydrofuran Impurity |

|---|---|---|

| Molecular Formula | (C₃₃H₃₄FN₂O₅)₂Ca·3H₂O | C₂₆H₂₄FNO₅ |

| Key Functional Groups | β,δ-Dihydroxy acid, pyrrole | Bicyclo[3.1.0]hexane, epoxy |

| Solubility | Freely soluble in methanol | Slightly soluble in chloroform |

| Melting Point | 179–184°C | >163°C (dec.) |

Properties

IUPAC Name |

4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO5/c1-17(2)25(30)24(22(29)28-21-11-7-4-8-12-21)23(32-24,18-9-5-3-6-10-18)26(31,33-25)19-13-15-20(27)16-14-19/h3-17,30-31H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEBPPHOMFPLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468493 | |

| Record name | AGN-PC-00BH1B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873950-19-7 | |

| Record name | AGN-PC-00BH1B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo [3.1.0]hexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidative Degradation of Atorvastatin Intermediate

The impurity forms predominantly during the oxidative degradation of atorvastatin’s protected diol intermediate. Key steps involve:

-

Epoxidation of Tetrahydrofuran Precursor : The diol intermediate undergoes epoxidation under acidic or basic conditions. For example, exposure to hydrogen peroxide (3–5% v/v) in methanol at 50–55°C for 2–4 hours induces ring closure, forming the epoxy tetrahydrofuran structure.

-

Role of Solvent Polarity : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile enhance reaction rates by stabilizing transition states. Methanol, however, is preferred industrially due to cost and ease of removal.

Table 1: Laboratory-Scale Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–55°C | Maximizes epoxidation |

| Oxidizing Agent | H₂O₂ (3–5%) | Higher concentrations cause over-oxidation |

| Reaction Time | 2–4 hours | <2h: incomplete; >4h: side products |

| Solvent | Methanol or Acetonitrile | Methanol yields 85–90% purity |

Acid-Catalyzed Cyclization

An alternative route involves acid-catalyzed cyclization of atorvastatin’s β-keto ester derivative:

-

Mechanism : Hydrochloric acid (1–2 N) protonates the carbonyl oxygen, facilitating nucleophilic attack by a neighboring hydroxyl group. This forms the tetrahydrofuran ring, followed by epoxidation via in situ-generated peracids.

-

Challenges : Competing lactonization reactions reduce yields. Stabilizing the epoxy group requires strict pH control (pH 4.5–5.5) and low temperatures (0–10°C) during workup.

Industrial-Scale Production

Process Intensification Strategies

Industrial methods prioritize cost-effectiveness and reproducibility:

Table 2: Industrial vs. Laboratory Methods

| Parameter | Industrial | Laboratory |

|---|---|---|

| Batch Size | 50–100 kg | 1–10 g |

| Solvent Consumption | 6–8 L/kg | 20–30 L/kg |

| Purity | 92–95% | 98–99% |

| Cycle Time | 12–18 hours | 4–6 hours |

Quality Control in Manufacturing

-

In-Process Monitoring : HPLC with C18 columns (USP Procedure 2) tracks impurity levels. Retention times are calibrated against reference standards (epoxy tetrahydrofuran impurity elutes at 18.2±0.3 minutes).

-

Acceptance Criteria : Regulatory guidelines cap impurity levels at ≤0.2% in final API batches.

Structural Confirmation and Characterization

Spectroscopic Techniques

-

NMR Analysis :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.45 (m, aromatic protons), δ 4.32 (s, epoxy CH₂), δ 1.21 (d, J=6.8 Hz, isopropyl group).

-

¹³C NMR : 178.5 ppm (carbonyl C), 106.2 ppm (epoxide C-O-C).

-

-

Mass Spectrometry : ESI-MS m/z 449.5 [M+H]⁺ confirms molecular formula C₂₆H₂₄FNO₅.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Atorvastatin Epoxy Tetrahydrofuran Impurity undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the epoxy group to other functional groups.

Substitution: The epoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are common in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated products, while reduction can yield alcohols .

Scientific Research Applications

Pharmaceutical Quality Control

Analytical Testing:

Atorvastatin Epoxy Tetrahydrofuran Impurity is utilized in various analytical methods to detect and quantify impurities in atorvastatin formulations. Its presence can indicate the stability and degradation pathways of the drug under different conditions. The impurity serves as a standard for comparison in High-Performance Liquid Chromatography (HPLC) methods, enabling researchers to assess the purity of atorvastatin samples accurately .

Stability Studies:

Stability testing is essential for understanding how atorvastatin degrades over time, particularly under stress conditions such as heat, light, and moisture. The impurity's formation during these tests helps identify potential risks associated with long-term storage and shelf life. For instance, studies have shown that atorvastatin stored in air at room temperature for extended periods exhibits increased levels of this impurity .

Toxicological Assessments

Risk Evaluation:

The presence of this compound raises concerns regarding its potential toxicity. Research has indicated that oxidative degradation products can be harmful, necessitating rigorous monitoring during drug development. Regulatory agencies require that the levels of such impurities be kept below established thresholds to ensure patient safety .

Case Studies:

In a study examining the oxidative degradation of atorvastatin, it was found that storing atorvastatin in a nitrogen atmosphere significantly reduced the formation of this compound compared to storage in air. This finding underscores the importance of storage conditions in mitigating risks associated with pharmaceutical impurities .

Method Development for Impurity Profiling

Analytical Method Validation:

The development of validated analytical methods is crucial for accurately measuring this compound in pharmaceutical preparations. Techniques such as HPLC coupled with mass spectrometry are commonly employed to profile impurities and ensure compliance with regulatory standards .

Spiking Studies:

Researchers conduct spiking studies where known quantities of this compound are added to formulations to evaluate method sensitivity and recovery rates. These studies help establish the reliability of analytical methods used in routine quality control .

Formulation Development

Impact on Drug Formulation:

Understanding the behavior of this compound during formulation development is vital for creating stable drug products. The impurity can influence the solubility and bioavailability of atorvastatin, affecting therapeutic outcomes. Therefore, formulators must consider its presence when designing new formulations .

Research on Mechanisms of Action

Biological Studies:

Emerging research suggests that this compound may have biological effects that warrant further investigation. Preliminary studies indicate potential interactions with cellular pathways related to apoptosis and inflammation, which could inform future therapeutic applications or highlight safety concerns .

Mechanism of Action

The mechanism of action of Atorvastatin Epoxy Tetrahydrofuran Impurity is primarily related to its role as an impurity in Atorvastatin. It does not have a direct therapeutic effect but is essential in understanding the stability and degradation of Atorvastatin. The molecular targets and pathways involved include the metabolic pathways that convert Atorvastatin to its various metabolites .

Biological Activity

Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS Number: 873950-19-7) is a notable impurity associated with atorvastatin, a widely prescribed statin for cholesterol management. Understanding its biological activity is crucial for assessing the safety and efficacy of atorvastatin products. This article explores the biochemical interactions, pharmacological effects, and relevant research findings regarding this compound.

Overview of Atorvastatin and Its Impurity

Atorvastatin is primarily an HMG-CoA reductase inhibitor, which plays a significant role in cholesterol biosynthesis. The epoxy tetrahydrofuran impurity arises from the oxidative degradation of atorvastatin, and its biological activity may influence the overall pharmacological profile of atorvastatin formulations.

Target Enzyme

This compound primarily interacts with HMG-CoA reductase, similar to atorvastatin itself. This interaction leads to:

- Inhibition of Cholesterol Synthesis : By inhibiting HMG-CoA reductase, the impurity reduces the conversion of HMG-CoA to mevalonate, thereby decreasing cholesterol synthesis in the liver .

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Gene Expression Modulation : It has been observed to affect gene expression related to apoptosis in myocardial cells, notably down-regulating GRP78, caspase-12, and CHOP expression following myocardial infarction.

- Impact on Cell Signaling : The impurity may alter cell signaling pathways, contributing to its biological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is less well-characterized than that of atorvastatin. However, it is suggested that:

- Metabolism : The compound undergoes metabolic processes similar to those of atorvastatin, involving cytochrome P450 enzymes .

- Elimination : Like atorvastatin, it is primarily excreted via bile with minimal renal elimination .

| Property | Value |

|---|---|

| Molecular Formula | C26H24FNO5 |

| Molecular Weight | 449.47 g/mol |

| CAS Number | 873950-19-7 |

The compound exhibits structural characteristics that enable it to interact with various biomolecules and enzymes .

Stability and Degradation Studies

A study evaluated the stability of atorvastatin formulations containing this impurity. Results indicated that formulations remained chemically stable over a specified period, with no significant degradation observed under controlled conditions .

Analytical Applications

This compound serves as a reference standard in analytical testing for quality control in pharmaceutical manufacturing. Its quantification is critical for ensuring that atorvastatin products meet regulatory standards .

Comparison with Similar Compounds

Comparison with Similar Atorvastatin-Related Impurities

Structural and Functional Differences

The table below highlights key structural and physicochemical distinctions between Atorvastatin Epoxy Tetrahydrofuran Impurity and other major atorvastatin impurities:

| Impurity Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Atorvastatin Epoxy Tetrahydrofuran | 873950-19-7 | C₂₆H₂₄FNO₅ | 449.48 | Epoxy group, tetrahydrofuran ring |

| Atorvastatin EP Impurity G (Sodium Salt) | 887196-29-4 | C₃₄H₃₆FN₂O₅·0.5Ca | 571.67 | Sodium salt form, lactone ring |

| Atorvastatin Cyclic Sodium Salt (Fluorophenyl) | 873950-18-6 | C₂₅H₂₂FNO₅Na | 458.44 | Cyclic sodium carboxylate, fluorophenyl substituent |

| Atorvastatin Oxirane Impurity | 1246818-88-1 | C₂₅H₂₃FNO₄ | 420.46 | Oxirane (epoxide) ring, lacks tetrahydrofuran moiety |

| Atorvastatin Diketo Amide 2-Fluoro Analog | 1797905-42-0 | C₂₈H₂₆FNO₅ | 475.51 | Diketoamide backbone, 2-fluoro substitution |

- Epoxy vs. Lactone/Oxirane Groups : The epoxy-tetrahydrofuran system distinguishes this impurity from lactone-based impurities (e.g., EP Impurity G) or simpler epoxides (e.g., Oxirane Impurity), which exhibit different reactivities and chromatographic behaviors .

- Salt Forms : Sodium or calcium salts (e.g., EP Impurity G) have higher polarity and solubility compared to the neutral epoxy-tetrahydrofuran structure, influencing their retention times in HPLC .

Analytical Separation and Detection

The European Pharmacopoeia’s HPLC method (C8 column, tetrahydrofuran/acetonitrile/ammonium acetate buffer, pH 5.0) resolves critical pairs but suffers from baseline noise due to tetrahydrofuran’s instability . Alternative methods using phosphate or formate buffers (pH 4.1) on C18 columns achieve faster separation (25–30 min runtime) and better resolution for polar impurities like sodium salts, while the epoxy-tetrahydrofuran impurity elutes later due to its hydrophobic THF ring .

Stability and Toxicity Profiles

- Epoxy Tetrahydrofuran Impurity: The epoxy group increases reactivity, posing risks of further degradation (e.g., ring-opening under acidic conditions).

- Sodium/Cyclic Salts : Higher aqueous solubility reduces bioaccumulation risks but may alter pharmacokinetics if present above thresholds .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Atorvastatin Epoxy Tetrahydrofuran Impurity in drug formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) is the primary method. The European Pharmacopoeia prescribes an octylsilyl (C8) column with a mobile phase of acetonitrile, tetrahydrofuran (THF), and ammonium acetate buffer (pH 5.0) . However, alternative methods using C18 columns and trifluoroacetic acid (TFA)-acetonitrile gradients have been developed to avoid THF due to its toxicity and instability . The USP Organic Impurities Procedure 2 employs a Synergi Polar RP 80A column with a mobile phase adjusted to resolve critical pairs like atorvastatin lactone and epoxy tetrahydrofuran analogs .

- Key Parameters : Retention time (~18 minutes for atorvastatin), resolution between degradation products (e.g., cyclic hemiketal), and detection limits (NMT 0.2% for specified impurities) .

Q. How does this compound form during synthesis or storage?

- Formation Pathways : This impurity arises from oxidative degradation of atorvastatin, particularly under conditions involving epoxidation of tetrahydrofuran intermediates. Epoxide formation via 5-endo-tet cyclization of epoxy diols is a documented route . Stress studies (e.g., heat, light, pH variations) are critical to mimic degradation pathways .

- Stability Indicators : Monitor the sum of degradation products (e.g., atorvastatin oxirane) using stability-indicating HPLC methods validated per ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve co-eluting impurities in HPLC methods for this compound?

- Challenge : Co-elution of structurally similar impurities (e.g., cyclic hemiketal and epoxy tetrahydrofuran analog) complicates quantification .

- Solutions :

- Use orthogonal methods like LC-MS for structural confirmation .

- Optimize gradient elution (e.g., TFA-acetonitrile with Zorbax Bonus RP columns) to achieve baseline separation in ≤25 minutes .

- Validate column selectivity across batches to account for stationary phase variability .

Q. What are the toxicological implications of Tetrahydrofuran (THF) in analytical methods for Atorvastatin impurities?

- Risk Assessment : THF is classified as toxic and unstable, necessitating alternatives in mobile phases. The U.S. EPA highlights THF’s potential hepatotoxicity and reproductive effects in chronic exposure scenarios .

- Mitigation : Replace THF with less hazardous solvents (e.g., acetonitrile) in method development. If THF is unavoidable, ensure strict handling protocols and waste disposal compliance .

Q. How do regulatory pharmacopeial standards influence method validation for Atorvastatin impurities?

- Regulatory Context : The USP mandates procedure-specific validation for amorphous and crystalline drug forms. For example, Procedure 2 requires demonstration of specificity for epoxy tetrahydrofuran analogs and lactones .

- Compliance Steps :

- Perform forced degradation studies to validate method robustness.

- Align impurity limits with pharmacopeial thresholds (e.g., NMT 0.2% for specified impurities) .

Q. What advanced techniques are used to elucidate the stereochemistry of this compound?

- Structural Analysis :

- NMR Spectroscopy : Assign stereochemistry using 2D NMR (e.g., NOESY for spatial proximity of protons in the tetrahydrofuran ring) .

- X-ray Crystallography : Resolve ambiguous configurations in crystalline degradation products .

- Case Study : Epoxy alcohol intermediates synthesized via Sharpless epoxidation yield single diastereomers, enabling precise stereochemical control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.